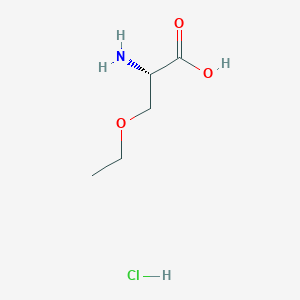

(S)-2-Amino-3-ethoxy-propionic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-ethoxypropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-2-9-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKWLTYVOFMUAM-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-Ethyl-L-serine hydrochloride CAS number and chemical data

Advanced Chemical Profile & Application Guide for Drug Development

Executive Summary

O-Ethyl-L-serine hydrochloride is a non-canonical amino acid derivative structurally distinct from the more common L-serine ethyl ester. Chemically defined as the ethyl ether of L-serine, this compound serves as a critical tool in medicinal chemistry and peptide engineering. Its primary utility lies in its ability to act as a non-nucleophilic isostere of serine. By replacing the hydroxyl hydrogen with an ethyl group, researchers can block post-translational modifications such as phosphorylation and glycosylation while maintaining the steric profile and polarity required for receptor recognition.

This guide provides a comprehensive technical analysis of O-Ethyl-L-serine hydrochloride, distinguishing it from its ester counterpart, detailing its synthesis and physicochemical properties, and outlining rigorous protocols for its application in Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity & Disambiguation (Critical)

Warning: There is a frequent nomenclature confusion between O-Ethyl-L-serine (ether) and L-Serine ethyl ester (ester). These compounds have vastly different chemical reactivities and biological applications.

| Feature | O-Ethyl-L-serine Hydrochloride (Target) | L-Serine Ethyl Ester Hydrochloride (Common) |

| Structure | Ether linkage at side chain ( | Ester linkage at C-terminus ( |

| CAS Number | 4775-82-0 (Free Base)* | 26348-61-8 |

| Formula | ||

| IUPAC Name | (2S)-2-amino-3-ethoxypropanoic acid HCl | Ethyl (2S)-2-amino-3-hydroxypropanoate HCl |

| Primary Use | Structural probe, phosphorylation blocker | C-terminal protection, prodrug synthesis |

| Reactivity | Stable to hydrolysis; prevents H-bonding donation | Labile to hydrolysis; free OH available |

*Note: The CAS 4775-82-0 refers to the free base. The hydrochloride salt is often cataloged under this CAS or as a derivative product (e.g., Alfa Aesar H52781).

Physicochemical Profile[1][2][3][4]

-

Molecular Weight: 133.15 g/mol (Free Base) / ~169.61 g/mol (HCl Salt)

-

Solubility: Highly soluble in water (>50 mg/mL), methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents (DCM, Hexane).

-

pKa:

-COOH: ~2.2; -

Hygroscopicity: The hydrochloride salt is hygroscopic. Storage in a desiccator at -20°C is mandatory to prevent deliquescence.

Synthesis & Manufacturing Logic

The synthesis of O-Ethyl-L-serine is challenging due to the risk of racemization at the

Synthetic Route Analysis

The most robust industrial route involves the Williamson ether synthesis on a protected serine intermediate or the ring-opening of an aziridine precursor.

-

Protection: L-Serine is

-protected (e.g., Trityl or Boc) and the carboxyl group is protected (e.g., as a benzyl ester) to prevent side reactions. -

Alkylation: The side chain hydroxyl is deprotonated (using NaH) and reacted with ethyl iodide (EtI). Critical Control Point: Temperature must be kept low (<0°C) to minimize

-elimination to dehydroalanine. -

Deprotection: Global deprotection yields the O-Ethyl-L-serine, which is then converted to the hydrochloride salt using anhydrous HCl in dioxane/ether.

Diagram 1: Synthesis & Reactivity Logic

Caption: Synthesis pathway highlighting the critical O-alkylation step and the risk of

Applications in Drug Development

Peptide Engineering & SPPS

O-Ethyl-L-serine is frequently used in Solid-Phase Peptide Synthesis (SPPS) to introduce a stable, non-reactive side chain.

-

Phosphorylation Blocking: In kinase studies, replacing Ser with O-Ethyl-Ser prevents phosphorylation while retaining the ethyl group's steric bulk, unlike an Alanine scan which removes the side chain entirely.

-

Glycosylation Prevention: Blocks

-linked glycosylation sites. -

Hydrogen Bond Modulation: The ether oxygen accepts H-bonds but cannot donate, altering the solvation shell and potentially improving membrane permeability.

Biological Mechanism

Caption: Mechanism of action: O-Ethyl-L-serine mimics Serine's geometry but is chemically inert to kinases.

Experimental Protocols

Protocol A: Incorporation into Peptides via Fmoc-SPPS

Objective: To synthesize a peptide containing O-Ethyl-L-serine using standard Fmoc chemistry. Reagents: Fmoc-O-Ethyl-L-Serine-OH (Commercial or synthesized), HBTU/DIEA, DMF, Piperidine.

-

Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 20 min.

-

Deprotection: Treat with 20% Piperidine/DMF (

min). Wash with DMF ( -

Coupling (The Critical Step):

-

Dissolve Fmoc-O-Ethyl-L-Serine-OH (0.4 mmol, 4 eq) and HBTU (0.4 mmol, 4 eq) in minimal DMF.

-

Add DIEA (0.8 mmol, 8 eq) immediately before adding to the resin.

-

Note: O-alkyl serines are sterically less hindered than O-tBu serines, but coupling efficiency should be monitored.

-

Shake at room temperature for 45 minutes.

-

-

Monitoring: Perform a Kaiser test. If blue (incomplete), recouple using HATU/HOAt for higher reactivity.

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

-

Precipitation: Precipitate in cold diethyl ether. Centrifuge and lyophilize.

Protocol B: Quality Control (NMR Identification)

Objective: Confirm the identity of O-Ethyl-L-serine HCl.

-

Solvent: D

O. -

Expected Signals (

H NMR, 400 MHz):-

1.15 (t, 3H,

-

3.55 (q, 2H,

-

3.80-3.95 (m, 2H,

-

4.10 (t, 1H,

-

1.15 (t, 3H,

-

Interpretation: The triplet at ~1.15 ppm and quartet at ~3.55 ppm are diagnostic of the ethyl ether group. Absence of aromatic signals confirms removal of protection groups (if used).

Handling, Storage & Safety

-

Storage: Store at -20°C . The HCl salt is hygroscopic; exposure to moisture will lead to a sticky gum that is difficult to weigh accurately.

-

Stability: Stable in acidic media (TFA cleavage cocktails). Moderately stable in basic media, but prolonged exposure to high pH (>10) may risk racemization or

-elimination. -

Safety: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.

-

Reconstitution: Allow the vial to warm to room temperature before opening to prevent water condensation on the solid.

References

-

PubChem. (2024). O-Ethyl-L-serine Compound Summary. National Library of Medicine. [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

An In-Depth Technical Guide to L-Alanine Ethyl Ester Hydrochloride: Properties, Synthesis, and Applications

Introduction

L-Alanine ethyl ester hydrochloride is a pivotal derivative of the amino acid L-alanine, widely employed as a building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and pharmaceutical development.[1] The esterification of the carboxylic acid moiety of L-alanine to its ethyl ester form, and its subsequent conversion to the hydrochloride salt, enhances its stability and solubility, making it a versatile reagent in a variety of reaction conditions. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, and a discussion of its significant applications for researchers and drug development professionals.

Physicochemical Properties

The hydrochloride salt of L-alanine ethyl ester is typically a white to off-white crystalline solid.[2] Its key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₅H₁₂ClNO₂ | [2][3] |

| Molecular Weight | 153.61 g/mol | |

| CAS Number | 1115-59-9 | [3] |

| Melting Point | 74-81 °C | [3] |

| Appearance | White crystals or crystalline powder | [3] |

| Solubility | Soluble in water | [1] |

| Optical Rotation | [α]22/D +2.5° (c = 2.5 in H₂O) |

Synthesis of L-Alanine Ethyl Ester Hydrochloride

The synthesis of L-alanine ethyl ester hydrochloride is a standard procedure in organic chemistry, often achieved through Fischer esterification. This process involves the reaction of L-alanine with ethanol in the presence of a strong acid catalyst, typically thionyl chloride or hydrogen chloride gas.

Experimental Protocol: Fischer Esterification of L-Alanine

This protocol details the synthesis of L-alanine ethyl ester hydrochloride from L-alanine and ethanol using thionyl chloride as both the acid catalyst and a dehydrating agent.

Materials:

-

L-Alanine

-

Anhydrous Ethanol (EtOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend L-alanine (e.g., 10 g, 0.112 mol) in anhydrous ethanol (100 mL).

-

Acid Catalyst Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (e.g., 9.8 mL, 0.134 mol) dropwise to the stirred suspension. The addition should be performed in a fume hood due to the evolution of HCl and SO₂ gases.

-

Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol and thionyl chloride using a rotary evaporator.

-

Crystallization and Isolation: To the resulting viscous oil, add diethyl ether to induce crystallization. The white solid product, L-alanine ethyl ester hydrochloride, will precipitate.

-

Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain the final pure compound.

Causality Behind Experimental Choices:

-

Anhydrous Ethanol: The use of anhydrous ethanol is critical to drive the esterification equilibrium towards the product side by minimizing the presence of water, which could hydrolyze the ester back to the carboxylic acid.

-

Thionyl Chloride: Thionyl chloride serves a dual purpose. It reacts with ethanol to generate in situ HCl, the acid catalyst for the esterification. It also acts as a dehydrating agent, reacting with any trace water present and the water formed during the reaction, further pushing the equilibrium towards the product.

-

Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing the esterification to reach completion in a reasonable timeframe.

-

Diethyl Ether for Precipitation: L-alanine ethyl ester hydrochloride is soluble in ethanol but insoluble in diethyl ether. Adding diethyl ether after removing the ethanol causes the product to precipitate out of the solution, allowing for its isolation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of L-Alanine Ethyl Ester Hydrochloride.

Applications in Research and Development

L-Alanine ethyl ester hydrochloride is a valuable reagent with diverse applications in both academic research and the pharmaceutical industry.

-

Peptide Synthesis: As an amino acid derivative with a protected carboxylic acid group, it serves as a crucial starting material in the synthesis of dipeptides, polypeptides, and more complex protein structures.[1] The hydrochloride salt form ensures good solubility in the solvents commonly used for peptide coupling reactions.

-

Pharmaceutical Intermediate: This compound is an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chirality and functional groups make it a suitable building block for creating complex molecules with specific biological activities.[1]

-

Chiral Auxiliary: The stereochemistry of L-alanine ethyl ester hydrochloride can be exploited in asymmetric synthesis, where it can act as a chiral auxiliary to introduce stereocenters into a target molecule.

Logical Relationship of Applications

Caption: Applications of L-Alanine Ethyl Ester Hydrochloride.

Conclusion

L-Alanine ethyl ester hydrochloride is a fundamental building block in modern organic and medicinal chemistry. Its straightforward synthesis, coupled with its desirable physicochemical properties, makes it an indispensable tool for researchers and developers in the pharmaceutical and biotechnology sectors. The protocols and data presented in this guide offer a solid foundation for its effective utilization in the laboratory.

References

-

Chem-Impex. (n.d.). L-Alanine ethyl ester hydrochloride. Retrieved from [Link]

Sources

Thermodynamic & Kinetic Stability of Serine Ether Derivatives

A Technical Guide for Drug Development & Peptide Chemistry

Executive Summary

The thermodynamic and kinetic stability of serine ether derivatives represents a critical decision matrix in peptide synthesis and peptidomimetic drug design. Unlike serine esters, which are susceptible to rapid hydrolytic cleavage via nucleophilic acyl substitution, serine ethers (

Part 1: Molecular Architecture & Thermodynamic Fundamentals

To understand the stability of serine ethers, one must contrast them with their ester counterparts. The stability differential is rooted in the bond dissociation energy (BDE) and the electrophilicity of the central carbon.

1.1 Ether vs. Ester: The Thermodynamic Sink

In serine esters, the carbonyl carbon is highly electrophilic ($ \delta+

In contrast, serine ethers replace the carbonyl with an alkyl group. The

-

High Bond Dissociation Energy: The

-

Lack of Resonance Destabilization: Unlike esters, where resonance can facilitate leaving group departure, ethers require protonation of the oxygen to convert the alkoxy group into a viable leaving group (alcohol).

-

Kinetic Inertness: The activation energy (

) required to cleave an unactivated ether bond under physiological conditions is prohibitively high, rendering them metabolically stable.

1.2 The Role of Carbocation Stability

The acid lability of serine ethers is thermodynamically governed by the stability of the carbocation intermediate formed upon cleavage (

-

OtBu: Cleaves readily because the tert-butyl cation is tertiary and hyperconjugatively stabilized.

-

OBzl: Cleaves under strong acid or hydrogenation; the benzyl cation is resonance-stabilized but less accessible than the t-butyl cation under mild acidic conditions.

-

OMe: The methyl cation is thermodynamically unstable; thus, O-methyl serine is acid-resistant.

Part 2: Comparative Stability Profiles

The following table summarizes the stability limits of common serine ether derivatives.

| Derivative | Structure | Acid Stability | Base Stability | Reductive Stability | Metabolic Stability | Primary Application |

| O-tert-Butyl (OtBu) | Labile (TFA) | Stable (Piperidine, DIEA) | Stable | High | Fmoc SPPS (Side-chain protection) | |

| O-Benzyl (OBzl) | Stable (TFA), Labile (HF, HBr) | Stable | Labile ( | High | Boc SPPS, Orthogonal protection | |

| O-Methyl (OMe) | Very Stable | Stable | Stable | Very High | Peptidomimetics (Metabolic stabilization) | |

| O-Trityl (OTrt) | Very Labile (1% TFA) | Stable | Stable | Moderate | Specialized synthesis (very mild cleavage) |

Part 3: Visualization of Stability Logic

The following diagram illustrates the decision logic for selecting a serine ether based on required stability and cleavage mechanisms.

Caption: Decision tree for Serine Ether selection based on thermodynamic stability requirements and cleavage mechanisms.

Part 4: Experimental Protocols

4.1 Synthesis of O-tert-Butyl Serine (Acid-Catalyzed Alkylation)

Why this method: Direct alkylation of serine is difficult due to zwitterionic character. This protocol uses isobutylene under acidic catalysis, leveraging the thermodynamic stability of the t-butyl cation to drive the reaction.

Protocol:

-

Preparation: Suspend L-Serine (10 mmol) in dry dioxane (20 mL) in a pressure vessel.

-

Catalysis: Add concentrated

(1.5 mL). -

Alkylation: Cool to -10°C. Condense isobutylene (15 mL) into the vessel.

-

Reaction: Seal the vessel and stir at room temperature for 24 hours. Note: The pressure drives the equilibrium toward the ether.

-

Workup: Pour into cold NaOH/NaHCO3 buffer (pH 10). Extract unreacted impurities with ether. Adjust aqueous phase to pH 6.5 and crystallize the product.

4.2 Assessing Metabolic Stability (Microsomal Stability Assay)

Why this method: To quantify the thermodynamic advantage of ether modification against enzymatic hydrolysis.

Protocol:

-

Incubation: Prepare reaction mixture containing:

-

Test Compound (Serine Ether derivative): 1 µM

-

Liver Microsomes (Human/Rat): 0.5 mg protein/mL

-

Buffer: 100 mM Potassium Phosphate (pH 7.4)

-

NADPH-regenerating system (if oxidative metabolism is also of interest).

-

-

Time Course: Incubate at 37°C. Aliquot samples at

min. -

Quenching: Add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

-

Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time to determine

Part 5: Biological & Metabolic Thermodynamics

The substitution of the serine hydroxyl proton with an alkyl group (etherification) creates a "Thermodynamic Blockade" against proteolysis.

-

Protease Resistance: Serine proteases (e.g., Trypsin, Chymotrypsin) require a nucleophilic hydroxyl or a scissile amide/ester bond. The ether oxygen is a poor nucleophile and the C-O bond is not susceptible to the catalytic triad (Ser-His-Asp) mechanism.

-

Lipophilicity Modulation: Etherification increases

, enhancing membrane permeability.-

Serine

-

O-Methyl Serine

-

O-t-Butyl Serine

-

Case Study: In the development of peptidomimetics, replacing a labile Ser-ester linkage with a Ser-ether (O-Me) increased the plasma half-life (

Part 6: Stability Validation Workflow

To validate the stability of a new serine ether derivative, follow this self-validating workflow.

Caption: Experimental workflow for validating thermodynamic and kinetic stability.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (The definitive source for chemical stability profiles of OtBu and OBzl groups).

-

Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design. (Discusses metabolic stability of ether modifications).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of stability mechanisms for Ser(tBu) and Ser(Bzl)).

-

BenchChem. (2025). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group. (Specific protocols for tBu introduction and removal).

(S)-2-Amino-3-ethoxy-propionic acid hydrochloride PubChem structure

This technical guide provides an in-depth analysis of (S)-2-Amino-3-ethoxy-propionic acid hydrochloride , commonly known as O-Ethyl-L-serine hydrochloride .

Synonyms: O-Ethyl-L-serine HCl, 3-Ethoxy-L-alanine HCl

Executive Summary & Critical Distinction

This compound is a non-canonical amino acid derivative structurally related to L-Serine. Unlike the more common L-Serine ethyl ester (where the ethyl group is attached to the carboxylate), this molecule features an ethyl ether linkage on the side chain.

⚠️ CRITICAL TECHNICAL NOTE: Researchers frequently confuse O-Ethyl-L-serine with L-Serine ethyl ester .

-

Target Molecule (Ether): Side chain modification (

). Used as an antimetabolite and stable peptide building block. -

Common Imposter (Ester): Carboxyl modification (

). Used primarily as a C-terminal protected intermediate.

This guide focuses strictly on the ether derivative (O-Ethyl-L-serine).

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecule retains the zwitterionic backbone of L-serine but replaces the hydroxyl hydrogen with an ethyl group, significantly increasing the hydrophobicity of the side chain while removing its hydrogen bond donor capability.

Key Chemical Data

| Property | Specification |

| IUPAC Name | (2S)-2-amino-3-ethoxypropanoic acid hydrochloride |

| Common Name | O-Ethyl-L-serine hydrochloride |

| CAS Number | 4775-82-0 (Free Base); HCl salt varies by vendor |

| Molecular Formula | |

| Molecular Weight | 133.15 g/mol (Free Base) + 36.46 (HCl) ≈ 169.61 g/mol |

| Chirality | L-Isomer ((S)-configuration) |

| Solubility | Highly soluble in water, methanol; insoluble in diethyl ether.[1] |

| PubChem CID | (Note: Verify specific salt form) |

Structural Visualization (Ether vs. Ester)

The following diagram visually distinguishes the target ether from the common ester analog to prevent experimental error.

Figure 1: Structural divergence of Serine derivatives. Green node represents the subject of this guide.

Synthesis & Manufacturing

Direct alkylation of L-serine is chemically inefficient due to competing N-alkylation and potential racemization. The industrial and laboratory standard involves a protected intermediate strategy, typically utilizing a Williamson ether synthesis approach.

Retrosynthetic Analysis

-

Protection: Block the Amine (Boc/Cbz) and Carboxylic Acid (Benzyl ester/t-Butyl ester) to prevent side reactions.

-

Activation: The side chain hydroxyl is nucleophilic but requires a strong base.

-

Alkylation: Reaction with Ethyl Iodide (EtI).

-

Global Deprotection: Removal of protecting groups to yield the free amino acid salt.

Validated Synthesis Protocol

Note: This protocol assumes starting with N-Boc-L-Serine.

Step 1: Formation of the Dianion (or O-Alkylation of Ester)

A common optimized route uses N-Boc-L-Serine directly with carefully controlled equivalents of base, or N-Boc-L-Serine Methyl Ester .

Reagents: N-Boc-L-Serine, Sodium Hydride (NaH), Ethyl Iodide (EtI), DMF (anhydrous).

-

Setup: In a flame-dried flask under Argon, dissolve N-Boc-L-Serine (10 mmol) in anhydrous DMF (50 mL).

-

Deprotonation: Cool to 0°C. Add NaH (2.2 eq, 60% dispersion in oil) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 min at 0°C to form the dianion (carboxylate and alkoxide).

-

Alkylation: Add Ethyl Iodide (1.1 eq relative to alkoxide) dropwise.

-

Expert Tip: Maintaining low temperature (0°C to RT) is crucial to prevent racemization at the

-carbon.

-

-

Quench: After 4-12 hours, quench with water/ice. Acidify to pH 3 with 1M KHSO4.

-

Extraction: Extract with Ethyl Acetate. Wash with brine. Dry over

.

Step 2: Deprotection to Hydrochloride Salt

Reagents: 4M HCl in Dioxane or TFA/DCM followed by HCl exchange.

-

Dissolve the intermediate (N-Boc-O-Ethyl-L-Serine) in 4M HCl/Dioxane.

-

Stir at RT for 1-2 hours (monitor by TLC for disappearance of Boc).

-

Precipitation: Add cold Diethyl Ether to precipitate the product.

-

Filtration: Collect the white solid by filtration.

-

Purification: Recrystallize from Methanol/Ether if necessary to ensure high enantiomeric excess (ee).

Applications in Drug Discovery & Biology[7]

Peptidomimetics & Medicinal Chemistry

O-Ethyl-L-serine is a valuable building block for "tuning" peptide properties.

-

Hydrophobicity: It introduces a hydrophobic ethyl patch without the steric bulk of Leucine or Isoleucine.

-

H-Bonding: The ether oxygen acts as a weak hydrogen bond acceptor but cannot donate, altering solvation patterns and receptor binding affinity compared to native Serine.

Biological Probe (Antimetabolite)

In microbiology and translational research, O-Ethyl-L-serine acts as an antimetabolite.

-

Mechanism: It is structurally similar enough to L-Isoleucine and L-Serine to be recognized by aminoacyl-tRNA synthetases (specifically Isoleucyl-tRNA synthetase in some bacteria), leading to misincorporation into proteins or inhibition of translation.

-

Transport: It utilizes standard amino acid transporters (e.g., System L), making it a useful probe for studying uptake kinetics.

Experimental Workflow: Peptide Coupling

When using O-Ethyl-L-serine HCl in Solid Phase Peptide Synthesis (SPPS):

-

Neutralization: The HCl salt must be neutralized in situ with DIPEA (Diisopropylethylamine).

-

Coupling Reagents: Standard HATU/HBTU protocols work efficiently.

-

Racemization Risk: Low, but avoid prolonged pre-activation times.

Figure 2: Primary application pathways for O-Ethyl-L-serine HCl.

Handling, Stability & Storage

As a hydrochloride salt, the compound is chemically stable but physically sensitive.

| Parameter | Protocol | Reason |

| Hygroscopicity | High | HCl salts of amino ethers absorb atmospheric moisture rapidly. |

| Storage Temp | -20°C (Long term) | Prevents slow hydrolysis or degradation. |

| Atmosphere | Inert (Argon/Nitrogen) | Recommended to maintain free-flowing powder state. |

| Reconstitution | Water, PBS, Methanol | Avoid dissolving until immediately prior to use to prevent potential hydrolysis of the ether (very slow, but possible at extreme pH). |

References

-

PubChem. Compound Summary for CID 416257 (Related structure). National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine Methyl Ester (Methodology for Serine Protection/Alkylation). Org. Synth. 1992, 70, 186. Available at: [Link]

Sources

An In-depth Technical Guide to the pKa Values of O-Ethyl-L-serine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter critical to understanding the ionization behavior of molecules in various environments. This is particularly crucial in drug development, where properties like solubility, absorption, distribution, metabolism, and excretion (ADME) are intimately linked to a compound's ionization state. This guide provides a comprehensive overview of the pKa values of O-Ethyl-L-serine hydrochloride, a derivative of the amino acid L-serine. While direct experimental values for this specific compound are not extensively reported in publicly available literature, this document outlines the theoretical basis for its pKa values, provides a detailed, field-proven protocol for their experimental determination using potentiometric titration, and discusses the profound implications of these values in research and pharmaceutical development.

Introduction: The Significance of O-Ethyl-L-serine Hydrochloride and its Ionization Behavior

O-Ethyl-L-serine hydrochloride, also known as L-Serine ethyl ester hydrochloride, is an amino acid derivative where the carboxylic acid group of L-serine is esterified with ethanol.[][2][3] This modification results in a compound with altered physicochemical properties compared to its parent amino acid, including increased lipophilicity, which can enhance membrane permeability.[] It serves as a valuable building block in peptide synthesis and is explored for its potential in various applications, including neuroprotection and as a component in cell culture media.[2]

The molecule possesses two ionizable groups: the primary amino group (-NH₂) and the esterified carboxyl group, which is protonated in the hydrochloride salt form. The pKa values associated with these groups dictate the molecule's charge at a given pH. This, in turn, governs its interaction with biological targets, its solubility in aqueous and lipid environments, and its overall pharmacokinetic profile. A thorough understanding of the pKa values is therefore a prerequisite for its rational application in drug design and biochemical research.

Theoretical Framework: Predicting the Ionization of O-Ethyl-L-serine Hydrochloride

O-Ethyl-L-serine hydrochloride possesses two primary ionizable functional groups: the α-amino group and the esterified carboxyl group.

-

The α-Amino Group (pKa₁): The primary amino group (-NH₂) is basic and will be protonated at acidic and neutral pH, existing as -NH₃⁺. The pKa of this group is expected to be in the range typical for the α-amino group of amino acid esters. For the parent amino acid L-serine, the pKa of the amino group is approximately 9.21.[4] Esterification of the adjacent carboxyl group can slightly influence this value.

-

The Esterified Carboxyl Group (pKa₂): The carboxyl group of L-serine is esterified, meaning it is not a free carboxylic acid. Therefore, it will not exhibit a pKa in the typical range for carboxylic acids (around 2-4). The hydrochloride salt form indicates that the primary amino group is protonated.

The relevant equilibrium for O-Ethyl-L-serine hydrochloride in solution is the deprotonation of the protonated amino group:

The pKa for this equilibrium is a measure of the acidity of the protonated amine.

Visualizing the Equilibrium

The ionization state of O-Ethyl-L-serine can be visualized as a function of pH.

Caption: Ionization equilibrium of O-Ethyl-L-serine.

Experimental Determination of pKa Values: A Validated Protocol

Potentiometric titration is the gold-standard method for the precise and reliable determination of pKa values.[5][6] This technique involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH. The resulting titration curve allows for the accurate determination of the pKa.

Materials and Instrumentation

-

Analyte: O-Ethyl-L-serine hydrochloride (CAS: 26348-61-8)[][3]

-

Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free.

-

Acid: Standardized 0.1 M Hydrochloric Acid (HCl).

-

Ionic Strength Adjuster: 0.15 M Potassium Chloride (KCl) solution.[7]

-

Solvent: Deionized, degassed water.

-

Instrumentation:

-

Calibrated pH meter with a glass electrode.

-

Automatic titrator or a precision burette.

-

Magnetic stirrer and stir bar.

-

Temperature probe.

-

Step-by-Step Experimental Workflow

-

Preparation of the Analyte Solution: Accurately weigh a sample of O-Ethyl-L-serine hydrochloride and dissolve it in a known volume of deionized water to achieve a concentration of approximately 1-10 mM.[6][7] Add the ionic strength adjuster (KCl) to maintain a constant ionic strength throughout the titration.[7]

-

Initial Acidification: To ensure the amino group is fully protonated at the start of the titration, adjust the initial pH of the analyte solution to approximately 1.8-2.0 by adding 0.1 M HCl.[6][7]

-

Calibration of the pH Meter: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the experimental temperature.[7]

-

Titration Procedure:

-

Immerse the calibrated pH electrode and the temperature probe into the analyte solution.

-

Begin stirring the solution at a constant rate.

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.0-12.5.[6][7]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the titration curve. This can be done by examining the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point.[7]

-

Self-Validation and Quality Control

-

Blank Titration: Perform a blank titration with the solvent and ionic strength adjuster to correct for any acidic or basic impurities.[5]

-

System Suitability: Titrate a known standard with a similar pKa value to verify the accuracy of the method and instrumentation.

-

Reproducibility: Perform the titration in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Expected pKa Values and Data Interpretation

Based on the structure of O-Ethyl-L-serine hydrochloride, we can anticipate the following pKa values:

| Ionizable Group | Predicted pKa Range | Rationale |

| α-Amino Group (-NH₃⁺) | 8.5 - 9.5 | The primary amine is expected to have a pKa slightly lower than that of the parent L-serine due to the electron-withdrawing effect of the nearby ester group. |

Note: The exact pKa value is dependent on experimental conditions such as temperature and ionic strength.

The determined pKa value is crucial for predicting the charge of the molecule at physiological pH (approximately 7.4). Since the expected pKa of the amino group is significantly higher than 7.4, O-Ethyl-L-serine will exist predominantly in its protonated, positively charged form in the bloodstream and most biological tissues.

Implications for Research and Drug Development

The pKa values of O-Ethyl-L-serine hydrochloride have profound implications for its application:

-

Solubility: The charged form of the molecule will exhibit higher aqueous solubility, which is often desirable for drug formulation and administration.

-

Absorption and Permeability: While the charged form is more soluble, the neutral form is generally more lipid-soluble and can more readily cross biological membranes. The pKa value, in conjunction with the pH of different biological compartments (e.g., the stomach, intestines), will determine the ratio of charged to uncharged species and thus influence oral absorption.

-

Target Binding: The ionization state of the molecule can be critical for its interaction with the binding site of a biological target. Electrostatic interactions often play a key role in ligand-receptor binding.

-

Formulation Development: Knowledge of the pKa is essential for developing stable and effective pharmaceutical formulations, including the selection of appropriate buffers and excipients.

Conclusion

References

- Kraft, A. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometri Acid-Base Titration Data with Difference Plots.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

-

PubChem. (n.d.). L-Serine, ethyl ester, hydrochloride (1:1). Retrieved from [Link]

- Muñoz, L., & Frau, J. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. The Journal of Physical Chemistry B, 117(30), 8966–8976.

- Nuhu, A. A., & Olanrewaju, A. A. (2004). Determination of Dissociation Constants of Amino Acids Using 'ORIGIN 50' Program. African Scientist, 5(4), 185-192.

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Scribd. (2020, January 6). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

-

National Taiwan University. (n.d.). Exp.2 Determination of isoelectric point. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, June 16). E5: Acid Dissociation Constants of Organics. Retrieved from [Link]

-

Wikipedia. (n.d.). Acid dissociation constant. Retrieved from [Link]

- Matsui, T., Baba, T., Kamiya, K., & Shigeta, Y. (2012). An accurate density functional theory based estimation of pKa values of polar residues combined with experimental data: from amino acids to minimal proteins. Physical Chemistry Chemical Physics, 14(12), 4181–4187.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

NIST. (n.d.). Serine. In NIST Chemistry WebBook. Retrieved from [Link]

- Kiani, F., Eslami, F., & Koohyar, F. (2017). Determination of acidic dissociation constant of L-serine and glycylserine in water using ab initio methods. Journal of the Mexican Chemical Society, 61(1), 36-44.

-

Carl ROTH. (n.d.). L-Serine ethyl ester hydrochloride, 50 g, CAS No. 26348-61-8. Retrieved from [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. L-Serine, ethyl ester, hydrochloride (1:1) | C5H12ClNO3 | CID 2724185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. creative-bioarray.com [creative-bioarray.com]

Biological Significance and Application of Ethoxy-Substituted Amino Acids

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The modification of canonical amino acids via ethoxy-substitution represents a critical strategy in modern chemical biology and medicinal chemistry. Unlike simple methylation, the introduction of an ethoxy group (–OCH₂CH₃) imparts specific steric bulk and lipophilicity that can drastically alter the pharmacokinetic profile of peptides, probe hydrophobic pockets in receptors, and serve as bioorthogonal handles in protein engineering. This guide analyzes the structural, functional, and synthetic dimensions of ethoxy-substituted amino acids, with a specific focus on O-ethyltyrosine , O-ethylserine , and 4-ethoxyphenylalanine .

Physicochemical Basis of Ethoxy Substitution

To effectively utilize ethoxy-substituted amino acids, one must understand how the ethyl ether moiety alters the parent residue. The ethoxy group acts as a "lipophilic cap," masking polar hydroxyl groups (in Ser/Tyr) or extending hydrophobic reach (in Phe).

Comparative Physicochemical Properties

The following table contrasts the properties of Tyrosine (canonical) with its methoxy and ethoxy analogs, highlighting the shift in hydrophobicity (LogP) and steric demand.

| Property | L-Tyrosine (OH) | O-Methyl-L-Tyrosine (OMe) | O-Ethyl-L-Tyrosine (OEt) |

| Molecular Weight | 181.19 g/mol | 195.22 g/mol | 209.24 g/mol |

| H-Bond Donors | 3 (COOH, NH₂, OH) | 2 (COOH, NH₂) | 2 (COOH, NH₂) |

| H-Bond Acceptors | 4 | 4 | 4 |

| Predicted LogP | -2.26 | -1.80 | -1.35 (More Lipophilic) |

| Steric Volume | Baseline | + ~18 ų | + ~35 ų |

| Electronic Effect | Strong Donor (+M) | Moderate Donor | Moderate Donor |

Key Insight: The transition from Methoxy to Ethoxy adds a "flexible elbow" (the extra methylene group). This allows the terminal methyl group to sample a larger conformational space, making O-ethyl analogs excellent probes for assessing the depth and plasticity of hydrophobic binding pockets in enzymes like Calpains or GPCRs .

Application in Genetic Code Expansion (GCE)

The site-specific incorporation of 4-ethoxyphenylalanine (pEtPhe) into proteins allows researchers to probe hydrophobic interactions with atomic precision. This is achieved via Orthogonal Translation Systems (OTS) , specifically evolved variants of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS).[1]

Mechanism of Incorporation

The native MjTyrRS recognizes tyrosine. To incorporate pEtPhe, the active site of the synthetase is mutated to accommodate the larger ethoxy group while excluding endogenous tyrosine.

Figure 1: Orthogonal Translation Logic for pEtPhe Incorporation

Caption: Workflow for the site-specific incorporation of 4-ethoxyphenylalanine using an evolved tRNA/Synthetase pair.

Experimental Insight

When selecting a synthetase variant for pEtPhe, avoid "polyspecific" synthetases that also accept p-methoxyphenylalanine. High-fidelity incorporation requires a variant with mutations at residues Tyr32, Leu65, Phe108, Gln109, Asp158, and Leu162 (typical hot spots in MjTyrRS) to create a deep hydrophobic slot that strictly enforces the ethyl steric requirement.

Medicinal Chemistry: Calpain Inhibition & Peptidomimetics[2]

One of the most biologically significant applications of ethoxy-substituted amino acids is in the design of protease inhibitors , particularly for Calpains (calcium-dependent cysteine proteases).

The Role of O-Ethylserine

Calpains have a hydrophobic S1/S2 pocket that accommodates substrates. Replacing a native residue (like Methionine or Valine) with O-ethylserine or S-ethylcysteine in a peptidomimetic inhibitor serves two functions:

-

Metabolic Stability: The ether linkage is resistant to esterases and peptidases that might cleave natural side chains.

-

Potency Tuning: The ethoxy group mimics the size of a Methionine side chain but lacks the oxidation susceptibility of the thioether sulfur.

Figure 2: Calpain Signaling and Inhibition Node

Caption: Mechanism of Calpain-mediated neurodegeneration and its blockade by O-ethylserine-based peptidomimetics.

Experimental Protocols

Protocol A: Chemical Synthesis of N-Boc-O-Ethyl-L-Tyrosine

This protocol utilizes a Williamson ether synthesis approach, optimized to prevent racemization.

Reagents:

-

N-Boc-L-Tyrosine methyl ester

-

Ethyl Iodide (EtI)

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Lithium Hydroxide (LiOH)

Step-by-Step Workflow:

-

Protection: Start with N-Boc-L-Tyrosine methyl ester (1.0 eq) dissolved in anhydrous DMF (0.1 M).

-

Deprotonation: Add K₂CO₃ (2.0 eq) and stir at 0°C for 15 minutes. The solution will turn yellow as the phenolate anion forms.

-

Alkylation: Add Ethyl Iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The product will have a higher R_f than the starting phenol.

-

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

-

Hydrolysis (Saponification): Dissolve the ester intermediate in THF/Water (1:1). Add LiOH (3.0 eq) and stir at 0°C for 2 hours.

-

Isolation: Acidify to pH 3 with 1M HCl. Extract with EtOAc. The resulting white solid is N-Boc-O-Ethyl-L-Tyrosine , ready for Solid Phase Peptide Synthesis (SPPS).

Protocol B: Genetic Incorporation in E. coli

Reagents:

-

Plasmid pEVOL-pEtPhe (encoding MjTyrRS variant and tRNA)

-

Expression plasmid (e.g., pET-GFP-TAG151)

-

4-Ethoxyphenylalanine (1 mM final concentration)

Workflow:

-

Transformation: Co-transform E. coli BL21(DE3) with pEVOL-pEtPhe and pET-GFP-TAG151. Plate on LB-Agar with Chloramphenicol (pEVOL) and Kanamycin (pET).

-

Induction: Inoculate a single colony into liquid media. Grow to OD₆₀₀ = 0.5.

-

Addition: Add 4-Ethoxyphenylalanine (dissolved in limited NaOH or water) to a final concentration of 1 mM.

-

Expression: Induce with IPTG (1 mM) and Arabinose (0.02%) to express both the synthetase and the target protein. Incubate at 30°C for 12 hours.

-

Validation: Purify GFP. Analyze via Mass Spectrometry. The mass shift should correspond exactly to the difference between the native residue and ethoxy-Phe (Expect +28 Da vs Tyrosine if O-ethylated; or specific mass of EtPhe).

References

-

Dougherty, D. A. (2000). "Unnatural amino acids as probes of protein structure and function." Current Opinion in Chemical Biology. Link

-

Chin, J. W., et al. (2003).[2] "An Expanded Eukaryotic Genetic Code."[2][3] Science. Link[2]

-

Wang, L., & Schultz, P. G. (2004). "Expanding the genetic code." Angewandte Chemie International Edition. Link

-

Donkor, I. O. (2000). "A Survey of Calpain Inhibitors." Current Medicinal Chemistry. Link

-

Wester, H. J., et al. (1999). "Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging." Journal of Nuclear Medicine. Link

-

Liu, C. C., & Schultz, P. G. (2010). "Adding new chemistries to the genetic code." Annual Review of Biochemistry. Link

Sources

safety data sheet (SDS) for (S)-2-Amino-3-ethoxy-propionic acid HCl

This guide serves as an advanced technical manual and safety protocol for (S)-2-Amino-3-ethoxy-propionic acid HCl (O-Ethyl-L-serine hydrochloride).[1][][3] It is designed for research environments where precision, compound integrity, and safety are paramount.[][3]

O-Ethyl-L-serine Hydrochloride[1][2][3][4]

Document Control:

-

Version: 1.0 (Technical Whitepaper Format)

-

Classification: Research Chemical / Bio-active Building Block[1][3]

Chemical Identity & Molecular Architecture[1][2][3]

This section defines the precise chemical entity to prevent common identification errors, specifically the confusion between the ether and ester derivatives of serine.

| Property | Specification |

| Chemical Name | (S)-2-Amino-3-ethoxy-propionic acid hydrochloride |

| Common Synonyms | O-Ethyl-L-serine HCl; L-Serine ethyl ether HCl |

| CAS Number | 4775-82-0 (Parent Free Base); HCl salt is a derivative form.[1][][3] |

| Molecular Formula | C₅H₁₁NO₃[1][][3][4][5] · HCl |

| Molecular Weight | 147.15 (Free Base) + 36.46 (HCl) ≈ 183.61 g/mol |

| Structural Feature | Ether Linkage (R-O-R') at the |

Structural Distinction (Critical)

Researchers must distinguish this compound from L-Serine Ethyl Ester HCl (CAS 26348-61-8).[1][][3]

-

Target Compound (Ether): The ethyl group is attached to the side-chain oxygen.[1][][3] This bond is metabolically stable and resistant to hydrolysis.[][3]

-

Common Error (Ester): The ethyl group is attached to the carboxyl oxygen. That bond is labile and rapidly hydrolyzes in aqueous buffers.[][3]

GHS Hazard Identification & Toxicology

Rationale: As a specialized amino acid derivative, specific toxicological data (LD50) is often extrapolated from structural analogs (L-Serine, O-Methyl-L-serine).[1][][3] The HCl salt moiety dictates the primary contact hazards.[]

Classification (29 CFR 1910.1200 / EU CLP)

Signal Word: WARNING [3]

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][][3][4] | H315 |

| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation.[][3] | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation.[1][][3][6] | H335 |

Precautionary Strategy

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][][3][7]

-

P280: Wear protective gloves/eye protection/face protection.[][3][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[][3] Remove contact lenses if present and easy to do.[][3][8] Continue rinsing.[][3]

Toxicological Mechanism

The hydrochloride salt forms a weak acidic solution upon contact with mucous membranes (eyes, respiratory tract).[3] While the amino acid core is likely non-toxic (metabolized via serine pathways), the acidity drives the irritation potential.[3] The ether linkage prevents rapid breakdown, potentially altering transport kinetics compared to native L-serine.[1][][3]

Strategic Handling & Storage Protocols

This section outlines a Self-Validating System for maintaining compound integrity. The primary threat to this compound is not thermal instability, but hygroscopicity (absorption of atmospheric water), which alters stoichiometry during weighing.[3]

Storage Architecture[1][2][3]

-

Temperature: Store at 2–8°C (Standard Refrigeration). Long-term storage at -20°C is acceptable but unnecessary unless the seal is compromised.[1][3]

-

Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible.[3]

-

Desiccation: Mandatory.[][3] The HCl salt will attract moisture, turning the crystalline powder into a sticky gum.[][3]

Handling Workflow (Visualized)

Figure 1: Safe Handling Workflow. Note the critical "Thermal Equilibration" step to prevent condensation inside the cold vial upon opening.

Solubility & Stability Data

| Solvent | Solubility | Stability Note |

| Water | High (>50 mg/mL) | Stable.[1][][3] pH of 10% solution will be acidic (~pH 3-4).[1][][3] |

| DMSO | Moderate | Stable.[][3] Recommended for stock solutions.[][3] |

| Ethanol | Low/Moderate | Use mild heating (37°C) if necessary.[3] |

| Stability | High | Ether bond is stable to standard acid/base hydrolysis conditions used in peptide synthesis.[][3] |

Emergency Response & Environmental Fate

Emergency Logic Tree

In the event of exposure or spill, follow this logic flow to minimize harm.

Figure 2: Emergency Response Logic. Priority is neutralization of the acidic salt and removal of particulates.

Firefighting Measures

-

Media: Water spray, dry chemical, alcohol-resistant foam, or carbon dioxide.[1][][3]

-

Hazards: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas (HCl) .[3]

-

PPE: Wear self-contained breathing apparatus (SCBA).[1][][3]

Application Context & Synthesis

Research Applications

-

Peptide Synthesis: Used as a serine surrogate.[][3] The ethyl ether protects the hydroxyl group from side-reactions without requiring deprotection steps if the ethyl group is intended to remain in the final molecule (unlike Benzyl or t-Butyl protecting groups).[1][][3]

-

Metabolic Probes: Because the ether bond is non-hydrolyzable by standard esterases, this compound can mimic serine in transport assays without being metabolized into glycine/pyruvate as rapidly.[][3]

-

Medicinal Chemistry: Increases lipophilicity compared to native serine, potentially improving blood-brain barrier (BBB) penetration.[][3]

Synthesis Overview (Reference)

The synthesis typically involves the alkylation of N-protected serine (e.g., Boc-Ser-OH) or the reaction of serine with ethanol in the presence of an acid catalyst, followed by careful purification to separate the ether from the ester byproducts.[1][][3]

References

-

National Center for Biotechnology Information. (2025).[][3] PubChem Compound Summary for CID 14462389 (3-(2-Aminoethoxy)propanoic acid - Structural Analog). Retrieved from [Link]

(Note: While specific toxicological data for O-Ethyl-L-serine HCl is limited in public databases, the protocols above are derived from the chemical properties of amino acid hydrochloride salts and standard laboratory safety practices.)

Sources

- 1. CAS 4775-82-0: O-Ethyl-L-serine | CymitQuimica [cymitquimica.com]

- 3. Ethyl L-serinate hydrochloride | 26348-61-8 [chemicalbook.com]

- 4. L-Serine, ethyl ester, hydrochloride (1:1) | C5H12ClNO3 | CID 2724185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Note: Protocol for Synthesizing Peptides Using O-Ethyl-L-serine Hydrochloride

Executive Summary & Critical Distinction

This application note details the protocol for utilizing O-Ethyl-L-serine hydrochloride (H-Ser(Et)-OH·HCl) as a building block in Solid-Phase Peptide Synthesis (SPPS).

O-Ethyl-L-serine is a non-canonical amino acid where the side-chain hydroxyl proton is replaced by an ethyl group (

⚠️ Critical Chemical Distinction

Before proceeding, verify your starting material.[1] The nomenclature is often confused in commercial catalogs:

| Compound Name | Structure | Function | CAS |

| O-Ethyl-L-serine | Side-chain Ether ( | Target of this guide. Internal sequence modification. | 14307-88-1 / 4775-82-0 |

| L-Serine Ethyl Ester | C-terminal Ester ( | C-terminal starting material only. NOT for internal use. | 26348-61-8 |

If your goal is to introduce a permanent ethyl ether modification into a peptide sequence, proceed with this guide.

Strategic Pre-Synthesis: Fmoc Protection

Commercially available O-Ethyl-L-serine is typically supplied as the hydrochloride salt (H-Ser(Et)-OH·HCl). Direct use in SPPS is impossible; it must first be

Protocol A: Conversion of H-Ser(Et)-OH·HCl to Fmoc-Ser(Et)-OH

Rationale: We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-Cl is highly reactive and can lead to dipeptide formation or racemization via "mixed anhydride" intermediates. Fmoc-OSu provides a controlled, racemization-free protection under Schotten-Baumann conditions.

Reagents Required:

-

O-Ethyl-L-serine hydrochloride (1.0 eq)

-

Fmoc-OSu (1.1 eq)

-

Sodium Bicarbonate (

) (2.5 eq) -

Solvent: Water / 1,4-Dioxane (1:1 v/v)

-

1N HCl (for acidification)

-

Ethyl Acetate (EtOAc) (for extraction)[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve O-Ethyl-L-serine·HCl (10 mmol) in 25 mL of water. Add

(25 mmol) slowly to neutralize the salt and create a basic buffer (pH ~8.5–9.0). -

Addition: Dissolve Fmoc-OSu (11 mmol) in 25 mL of 1,4-Dioxane. Add this solution dropwise to the amino acid solution with vigorous stirring.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (System:

/MeOH/AcOH 85:10:5). The free amine spot should disappear. -

Workup:

-

Evaporate the dioxane under reduced pressure (rotary evaporator).

-

Dilute the remaining aqueous phase with 50 mL water.

-

Wash twice with diethyl ether (removes unreacted Fmoc-OSu and byproducts). Discard organic wash.

-

Acidification: Cool the aqueous phase to 4°C. Acidify carefully with 1N HCl to pH 2.0. The product, Fmoc-Ser(Et)-OH, typically precipitates as a white solid or oil.

-

-

Extraction: Extract the acidified aqueous layer with EtOAc (

mL). -

Drying: Dry combined organic layers over anhydrous

, filter, and concentrate to dryness. -

Yield Verification: Expect 85–95% yield. Confirm identity via ESI-MS (Expected Mass:

Da).

Solid-Phase Peptide Synthesis (SPPS) Protocol[3]

Once Fmoc-Ser(Et)-OH is synthesized, it behaves as a standard hydrophobic amino acid. However, serine derivatives are prone to racemization during coupling due to the electron-withdrawing nature of the

Protocol B: Coupling and Elongation

Expert Insight: Avoid HBTU/HATU with high concentrations of DIEA (base). The basic environment promotes proton abstraction from the

Experimental Setup:

-

Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

-

Scale: 0.1 mmol.

Coupling Cycle (Per Residue):

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

min).[3] Wash DMF ( -

Activation (The Critical Step):

-

Dissolve Fmoc-Ser(Et)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

-

Add DIC (3.0 eq).

-

Pre-activate for only 30-60 seconds. (Prolonged pre-activation of Ser derivatives increases racemization risk).

-

-

Coupling: Add mixture to resin. Shake at room temperature for 45–60 minutes.

-

Monitoring: Perform Kaiser Test. If blue (incomplete), recouple using HATU/HOAt/DIEA (only for difficult sequences, and strictly limited to 30 mins).

Protocol C: Cleavage and Side-Chain Fate

Unlike the standard tert-butyl (tBu) protection used for Serine, the Ethyl ether (Et) is stable to TFA .

-

Standard Ser(tBu): TFA removes tBu

Native Serine (-OH). -

Modified Ser(Et): TFA leaves Et intact

O-Ethyl-Serine (-OEt).

Cleavage Cocktail:

-

Reagent K equivalent: 92.5% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% Water / 2.5% DODT (if Cys/Met present).

-

Time: 2–3 hours at room temperature.

-

Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.

Visualization of Workflow

The following diagram illustrates the transformation logic and decision points for using this specific salt.

Caption: Workflow for converting the HCl salt precursor into a synthesis-ready Fmoc building block and its subsequent integration into SPPS. Note the permanence of the ethyl group post-cleavage.

Quantitative Data & Troubleshooting

Comparative Stability of Serine Side Chains

Understanding the stability profile is essential for designing the cleavage strategy.

| Protecting Group | Structure | Cleavage Condition | Final Result on Peptide |

| Tert-butyl (tBu) | 95% TFA | Native Serine ( | |

| Trityl (Trt) | 1% TFA (DCM) | Native Serine ( | |

| Ethyl (Et) | Stable to 100% TFA | O-Ethyl-Serine ( | |

| Benzyl (Bzl) | HF or TFMSA | Native Serine ( |

Troubleshooting Common Issues

Issue 1: Double Hits (Des-Fmoc peptide)

-

Cause: Aggregation during the coupling of hydrophobic Ser(Et).

-

Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate temperature to 50°C during coupling (use DIC/Oxyma to prevent racemization at heat).

Issue 2: Racemization (D-Ser formation)

-

Observation: Split peaks in HPLC.

-

Cause: High pH during activation promotes proton abstraction at

. -

Correction: Ensure NO tertiary amine bases (DIEA/NMM) are used during the coupling of Fmoc-Ser(Et)-OH. Stick to Carbodiimide (DIC) activation.

References

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Comprehensive guide on stability of ether protecting groups).

-

Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.

-

Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. (Standard reference for Fmoc-OSu protection mechanisms).

Sources

Application Note: Reaction Conditions for Coupling 3-Ethoxy-L-Alanine Hydrochloride

Here is a detailed Application Note and Protocol guide for the coupling of 3-ethoxy-L-alanine hydrochloride.

Abstract & Introduction

3-ethoxy-L-alanine (also referred to as

When supplied as the hydrochloride salt (

Critical Challenges

-

Solubility: The ionic lattice of the HCl salt is often insoluble in non-polar organic solvents (DCM), requiring polar aprotic solvents (DMF, NMP).

-

-Elimination & Racemization: Like all serine derivatives, 3-ethoxy-L-alanine is prone to base-catalyzed

-

Nucleophilicity: The free amine must be generated in situ to attack the activated carboxyl component, but high local concentrations of base can degrade the activated ester.

Experimental Strategy & Logic

The "Base-Last" vs. "Base-First" Paradox

In standard peptide synthesis, bases (DIEA, NMM) are added to activate the reaction. However, with HCl salts, the base is a stoichiometric necessity, not just a catalyst.

-

Recommendation: Use a "Pre-Neutralization" strategy for solution phase, or "In-Situ Neutralization" with weak bases (Collidine/TMP) for solid phase to minimize racemization.[1]

Coupling Reagent Selection[2][3][4][5][6][7]

-

Standard (High Efficiency): HATU/HOAt. Use only if steric hindrance is high. Risk:[2] Higher racemization potential.

-

Recommended (High Fidelity): DIC/Oxyma Pure.[1] This carbodiimide/oxime system is superior for serine derivatives as it maintains a lower basicity profile (

) compared to uronium salts (HATU/HBTU) which require tertiary amines.[1]

Detailed Protocols

Protocol A: Solution-Phase Coupling (Amine Component)

Context: Coupling H-3-ethoxy-L-Ala-OR

Materials

-

Amine: 3-ethoxy-L-alanine ester

HCl (1.0 equiv)[1] -

Coupling Reagent: EDC

HCl (1.2 equiv) and HOBt (1.2 equiv) OR HATU (1.1 equiv)[1] -

Solvent: Anhydrous DMF or DMF/DCM (1:1)[1]

Step-by-Step Methodology

-

Dissolution (The Salt): In a round-bottom flask, suspend the 3-ethoxy-L-alanine

HCl (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).-

Note: If the salt does not dissolve, add DCM. If still insoluble, proceed; the addition of base in step 2 usually solubilizes it.

-

-

Controlled Neutralization (Critical Step): Cool the solution to 0°C. Add DIPEA dropwise .

-

Activation of Carboxyl Component: In a separate vessel, dissolve the N-protected Acid (1.1 equiv) and Coupling Reagent (e.g., HATU, 1.1 equiv) in DMF. Add DIPEA (1.0 equiv for activation).[1] Stir for 2-5 minutes.

-

Coupling: Transfer the Activated Acid solution into the Neutralized Amine solution at 0°C.

-

Optimization: If using EDC/HOBt, you can mix all components at once, but add the DIPEA (2.0 - 2.2 equiv total) last and slowly.

-

-

Monitoring: Allow to warm to Room Temperature (RT). Monitor via LC-MS or TLC.[1][4]

-

Time: Typically 2–4 hours.

-

Endpoint: Disappearance of the amine or acid (whichever is limiting).

-

-

Work-up: Dilute with EtOAc, wash with 5%

(removes unreacted amine/base), sat.

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Context: Coupling Fmoc-3-ethoxy-L-Ala-OH to a resin-bound peptide.[1] Note: If you are coupling the HCl salt ONTO the resin, you must first N-protect it or use a specialized linker protocol. Assuming here you are using the standard Fmoc-derivative.

Alternative Context: Coupling an acid TO resin-bound H-3-ethoxy-L-Ala-NH-Resin.

-

Reagent Choice: Use DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1]

-

Reasoning: This method generates the active ester without adding exogenous base (like DIPEA), virtually eliminating the risk of

-elimination on the sensitive ethoxy-serine side chain.

SPPS Cycle Parameters (for 0.1 mmol scale)

| Reagent | Equivalents | Concentration | Solvent | Time |

| Fmoc-AA-OH | 3.0 - 5.0 | 0.2 M | DMF | - |

| DIC | 3.0 - 5.0 | 0.5 M | DMF | - |

| Oxyma Pure | 3.0 - 5.0 | 0.5 M | DMF | - |

| Coupling Temp | - | - | - | 25°C (Do not heat >50°C) |

Visualization: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for handling the HCl salt to prevent side reactions.

Caption: Workflow for coupling 3-ethoxy-L-alanine HCl, prioritizing pH control to prevent racemization.

Troubleshooting & Optimization Data

Base Selection Impact on Racemization

The choice of base is the single largest variable affecting the optical purity of serine-ether derivatives.

| Base | pKa (conj.[1][6] acid) | Risk Level | Recommendation |

| NMM (N-methylmorpholine) | 7.38 | Low | Preferred for pre-neutralization.[1] Weaker base reduces |

| DIPEA (Hünig's Base) | 10.75 | Moderate | Use carefully.[1] Strict stoichiometric control (1.0 eq for HCl) is required.[1] |

| TEA (Triethylamine) | 10.75 | High | Avoid.[1] Promotes rapid racemization and is nucleophilic enough to cause side reactions. |

| TMP (2,4,6-Collidine) | 7.43 | Very Low | Excellent for SPPS or highly sensitive couplings.[1] |

Common Failure Modes

-

Precipitation: If the reaction turns cloudy immediately upon adding the activated acid, the free base of the peptide may be insoluble. Fix: Add 10-20% Trifluoroethanol (TFE) or DMSO to the DMF mixture.[1]

-

Low Yield: Often caused by "double-activation" or capping if the HCl is not fully neutralized.[1] Fix: Ensure the internal pH is neutral before adding the activated ester.

-

Epimerization: Detected by a "shoulder" peak on HPLC. Fix: Switch from HATU/DIPEA to DIC/Oxyma and lower the temperature to 0°C for the entire reaction duration.

References

-

Albericio, F., &yman, J. M. (2018). Peptide Coupling Reagents: More than a Letter Soup. Chemical Reviews. Link[1]

-

Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

BenchChem. (2025).[1][3] Application Notes and Protocols for Amino Acid HCl Salt Coupling. Link

-

Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal. Link[1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5702571, N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine. (Used for structural analog comparison). Link

Sources

- 1. N-[1-(S)-ethoxy carbonyl-3-phenyl propyl]-L-alanine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. bachem.com [bachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN108147973B - Preparation method of N- [1- (S) -ethoxycarbonyl-3-phenylpropyl ] -L-alanine - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

- 6. merckmillipore.com [merckmillipore.com]

synthesis of (S)-2-Amino-3-ethoxy-propionic acid hydrochloride from L-serine

Application Note: High-Fidelity Synthesis of (S)-2-Amino-3-ethoxy-propionic Acid Hydrochloride

Executive Summary

This compound (also known as O-ethyl-L-serine HCl) is a critical non-canonical amino acid used in peptidomimetic drug design to modulate hydrophobicity and proteolytic stability.

The synthesis of O-alkylated serine derivatives presents a specific challenge: racemization . The

This protocol details a Trityl (Trt) Protection Strategy . The bulky trityl group on the nitrogen atom serves two functions:

-

Steric Shielding: It prevents

-quaternization during the alkylation step. -

Chirality Preservation: The steric bulk suppresses proton abstraction at the

-position, significantly reducing the rate of racemization compared to carbamate protecting groups.

Strategic Pathway Analysis

The synthesis proceeds through four distinct stages. The choice of the methyl ester and trityl group allows for a "Global Deprotection" in the final step using acidic hydrolysis, streamlining the workflow.

Figure 1: Synthetic pathway for O-ethyl-L-serine HCl via Trityl protection.

Detailed Experimental Protocol

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

Objective: Protect the carboxylic acid to prevent side reactions during alkylation.

-

Reagents: L-Serine (10.0 g, 95.1 mmol), Thionyl Chloride (SOCl

, 15.3 g, 128 mmol), Anhydrous Methanol (100 mL). -

Procedure:

-

Suspend L-Serine in anhydrous methanol in a round-bottom flask (RBF) equipped with a reflux condenser and drying tube.

-

Cool the suspension to 0°C in an ice bath.

-

Add SOCl

dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO -

Remove the ice bath and heat the mixture to reflux for 12 hours. The solution should become clear.

-

Concentrate the solvent in vacuo.

-

Purification: Triturate the residue with cold diethyl ether to yield a white solid.

-

Yield Target: >95% (approx. 14.5 g).

-

Step 2: N-Tritylation (N-Trityl-L-Serine Methyl Ester)

Objective: Introduce the steric Trityl shield.

-

Reagents: L-Ser-OMe·HCl (from Step 1), Trityl Chloride (Trt-Cl, 1.1 eq), Triethylamine (TEA, 2.2 eq), Chloroform (CHCl

). -

Procedure:

-

Dissolve L-Ser-OMe·HCl (10.0 g, 64.3 mmol) in CHCl

(150 mL). -

Add TEA (19.7 mL, 141 mmol) and cool to 0°C.

-

Add Trityl Chloride (19.7 g, 70.7 mmol) portion-wise over 20 minutes.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Wash the organic layer with water (2 x 50 mL), 5% citric acid (to remove excess TEA), and brine. Dry over Na

SO -

Purification: Flash chromatography (Hexanes/Ethyl Acetate 4:1).

-

Checkpoint: Product should be a white foam/solid. Verify by TLC (UV active).

-

Step 3: O-Ethylation (Critical Step)

Objective: Alkylate the side-chain hydroxyl group without racemization.

Mechanism: The bulky Trityl group prevents the base from abstracting the

-

Reagents: N-Trt-L-Ser-OMe (5.0 g, 13.8 mmol), Ethyl Iodide (EtI, 1.5 eq), Sodium Hydride (60% dispersion in oil, 1.2 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve N-Trt-L-Ser-OMe in anhydrous DMF (50 mL) under Argon atmosphere.

-

Cooling: Cool the solution to -15°C (Ice/Salt or Acetone/Dry Ice bath). Temperature control is vital to prevent elimination.

-

Add NaH (0.66 g, 16.6 mmol) carefully. Stir for 15 minutes at -15°C.

-

Add Ethyl Iodide (1.65 mL, 20.7 mmol) dropwise.

-

Stir at -15°C for 1 hour, then allow to slowly warm to 0°C over 2 hours. Do not heat.

-

Quench: Carefully add cold saturated NH

Cl solution. -

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then brine.

-

Purification: Flash chromatography (Hexanes/EtOAc). Isolate the O-ethyl ether.

-

Step 4: Global Deprotection & Isolation

Objective: Remove Trityl and Methyl ester groups simultaneously to yield the final hydrochloride salt.

-

Reagents: 6M Hydrochloric Acid (HCl).

-

Procedure:

-

Dissolve the alkylated intermediate in 6M HCl (40 mL).

-

Heat to reflux for 4 hours. The Trityl group will cleave (precipitating as triphenylmethanol) and the ester will hydrolyze.

-

Cool to RT and filter off the solid triphenylmethanol byproduct.

-

Extract the aqueous filtrate with diethyl ether (2 x 20 mL) to remove residual organic impurities.

-

Isolation: Concentrate the aqueous layer in vacuo to a viscous oil.

-

Crystallization: Dissolve the oil in a minimum amount of ethanol and add diethyl ether dropwise until turbid. Store at 4°C to crystallize.

-

Final Product: this compound.

-

Analytical Specifications & Quality Control

To ensure the integrity of the synthesis, the following parameters must be verified.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Identity (H-NMR) | D | |

| Enantiomeric Purity | > 98% ee | Chiral HPLC (Crownpak CR(+) or similar) |

| Optical Rotation | Polarimetry |

*Note: Optical rotation values can vary based on concentration and pH. Compare against a known standard of L-Serine to ensure the sign has not inverted unexpectedly (L-Serine HCl is +15.1 in 2N HCl).

Troubleshooting & Critical Process Parameters (CPPs)

-

Racemization Control: If the optical rotation is lower than expected, the temperature in Step 3 was likely too high. Ensure the reaction remains below 0°C during the addition of the base.

-

Elimination (Dehydroalanine): The presence of olefinic protons in the NMR (approx 5.5-6.5 ppm) indicates

-elimination. This is caused by excess base or prolonged reaction times. Adhere strictly to stoichiometry (1.1 - 1.2 eq of NaH). -

Moisture Sensitivity: Step 3 requires strictly anhydrous conditions. Water will quench the NaH and prevent alkylation.

References

-

Preparation of N-Trityl Amino Acids: Barlos, K., Papaioannou, D., & Theodoropoulos, D. (1982). Efficient synthesis of N-trityl amino acids. The Journal of Organic Chemistry, 47(7), 1324-1326. Link

- O-Alkylation Strategy: Sugano, H., & Miyoshi, M. (1976). A Convenient Synthesis of O-Alkyl-L-tyrosine and O-Alkyl-L-serine. The Journal of Organic Chemistry, 41(14), 2352–2353.

- Racemization Mechanisms: Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.

-

Product Verification (Analogous): Alfa Aesar Product Catalog, Entry H52781 "O-Ethyl-L-serine".[1] Link

- General Protocol Source: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Application Notes and Protocols for the Derivatization of (S)-2-Amino-3-ethoxy-propionic acid in Drug Discovery

Abstract

(S)-2-Amino-3-ethoxy-propionic acid is a non-canonical amino acid (ncAA) that presents a valuable scaffold for medicinal chemistry and drug discovery. Its unique ethoxy side chain offers a strategic point for modifying lipophilicity and steric bulk, while the primary amine and carboxylic acid functionalities provide versatile handles for chemical derivatization. This guide provides a comprehensive overview of the strategic approaches and detailed experimental protocols for the derivatization of (S)-2-Amino-3-ethoxy-propionic acid. It is intended for researchers, scientists, and drug development professionals seeking to leverage this building block to create novel molecular entities with improved pharmacological properties. The protocols herein cover N-acylation, C-terminus modification (esterification and amidation), and the analytical characterization of the resulting derivatives.

Introduction: The Strategic Value of a Non-Canonical Scaffold

The vast majority of peptide-based therapeutics are constructed from the 20 proteinogenic amino acids. However, nature's toolkit is far broader, and the incorporation of non-canonical amino acids (ncAAs) is a powerful strategy in drug discovery.[1][2][3] These unique building blocks allow medicinal chemists to venture beyond the conventional chemical space to design molecules with enhanced properties such as increased metabolic stability, improved cell permeability, and refined receptor-binding profiles.[][5]